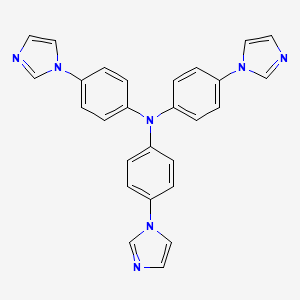
Tris(4-(1H-imidazol-1-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(1H-imidazol-1-yl)phenyl)amine: is a chemical compound with the molecular formula C27H21N7 and a molecular weight of 443.51 g/mol It is known for its unique structure, which includes three imidazole groups attached to a central amine
Mechanism of Action
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can act as ligands, binding to various targets and influencing their function .
Pharmacokinetics
Its physical and chemical properties such as density (13±01 g/cm3), boiling point (7200±550 °C at 760 mmHg), and molecular weight (443503) can influence its bioavailability .
Result of Action
It’s known that imidazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Tris(4-(1H-imidazol-1-yl)phenyl)amine can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C, dry, and sealed . Additionally, its safety data sheet suggests handling in a well-ventilated place and avoiding formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized through a multi-step process. One common method involves the reaction of tris(4-bromophenyl)amine with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Tris(4-(1H-imidazol-1-yl)phenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, common reagents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Common solvents include DMF, dichloromethane, and acetonitrile.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, coordination with metal ions can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers .
Scientific Research Applications
Chemistry: Tris(4-(1H-imidazol-1-yl)phenyl)amine is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: Its ability to form complexes with metal ions can be exploited for targeted drug delivery and imaging .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including conductive polymers and electrochromic devices .
Comparison with Similar Compounds
Tris(4-(1H-triazol-1-yl)phenyl)amine: Similar in structure but with triazole groups instead of imidazole groups.
Tris(4-(1H-pyrazol-1-yl)phenyl)amine: Contains pyrazole groups, offering different chemical properties and reactivity.
Uniqueness: Tris(4-(1H-imidazol-1-yl)phenyl)amine is unique due to its imidazole groups, which provide distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science .
Properties
IUPAC Name |
4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCQSZBEIDWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














